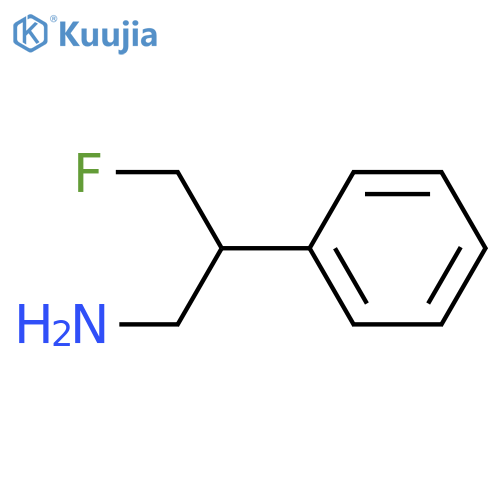

Cas no 1351382-41-6 ((2-Fluoro-1-phenyl-ethyl)-methyl-amine)

1351382-41-6 structure

商品名:(2-Fluoro-1-phenyl-ethyl)-methyl-amine

(2-Fluoro-1-phenyl-ethyl)-methyl-amine 化学的及び物理的性質

名前と識別子

-

- (2-Fluoro-1-phenyl-ethyl)-methyl-amine

- Benzenemethanamine, α-(fluoromethyl)-N-methyl-

- 1351382-41-6

- (2-fluoro-1-phenylethyl)(methyl)amine

- EN300-5735057

-

- インチ: 1S/C9H12FN/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2

- InChIKey: UYQWAIYMVPNHKJ-UHFFFAOYSA-N

- ほほえんだ: NCC(C1=CC=CC=C1)CF

計算された属性

- せいみつぶんしりょう: 153.095377549g/mol

- どういたいしつりょう: 153.095377549g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 99.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 0.996±0.06 g/cm3(Predicted)

- ふってん: 195.0±30.0 °C(Predicted)

- 酸性度係数(pKa): 7.67±0.20(Predicted)

(2-Fluoro-1-phenyl-ethyl)-methyl-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-5735057-0.1g |

(2-fluoro-1-phenylethyl)(methyl)amine |

1351382-41-6 | 95.0% | 0.1g |

$855.0 | 2025-03-15 | |

| Enamine | EN300-5735057-1.0g |

(2-fluoro-1-phenylethyl)(methyl)amine |

1351382-41-6 | 95.0% | 1.0g |

$971.0 | 2025-03-15 | |

| Enamine | EN300-5735057-0.5g |

(2-fluoro-1-phenylethyl)(methyl)amine |

1351382-41-6 | 95.0% | 0.5g |

$933.0 | 2025-03-15 | |

| Enamine | EN300-5735057-5.0g |

(2-fluoro-1-phenylethyl)(methyl)amine |

1351382-41-6 | 95.0% | 5.0g |

$2816.0 | 2025-03-15 | |

| Enamine | EN300-5735057-0.05g |

(2-fluoro-1-phenylethyl)(methyl)amine |

1351382-41-6 | 95.0% | 0.05g |

$816.0 | 2025-03-15 | |

| Enamine | EN300-5735057-10.0g |

(2-fluoro-1-phenylethyl)(methyl)amine |

1351382-41-6 | 95.0% | 10.0g |

$4176.0 | 2025-03-15 | |

| Enamine | EN300-5735057-2.5g |

(2-fluoro-1-phenylethyl)(methyl)amine |

1351382-41-6 | 95.0% | 2.5g |

$1903.0 | 2025-03-15 | |

| Enamine | EN300-5735057-0.25g |

(2-fluoro-1-phenylethyl)(methyl)amine |

1351382-41-6 | 95.0% | 0.25g |

$893.0 | 2025-03-15 |

(2-Fluoro-1-phenyl-ethyl)-methyl-amine 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

1351382-41-6 ((2-Fluoro-1-phenyl-ethyl)-methyl-amine) 関連製品

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量